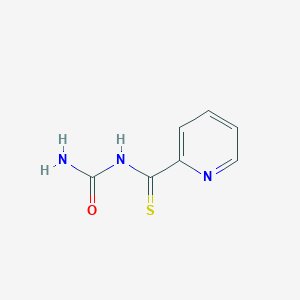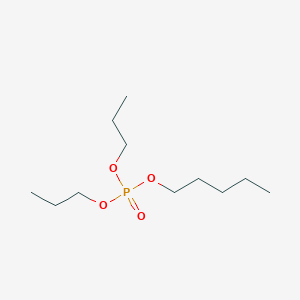
Phosphoric acid, pentyl dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, pentyl dipropyl ester is an organic compound belonging to the class of phosphoric acid esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphoric acid, pentyl dipropyl ester can be synthesized through the esterification reaction between phosphoric acid and the corresponding alcohols, pentanol and dipropyl alcohol. The reaction typically requires an acid catalyst such as concentrated sulfuric acid to proceed efficiently. The general reaction is as follows:
H3PO4+C5H11OH+2C3H7OH→(C5H11O)(C3H7O)2PO4+3H2O
Industrial Production Methods: In industrial settings, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, pentyl dipropyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.
Oxidation: Oxidizing agents can convert the ester into phosphoric acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Major Products:
Hydrolysis: Phosphoric acid, pentanol, and dipropyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, pentyl dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in biochemical processes involving phosphate esters.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of plasticizers, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, pentyl dipropyl ester involves its ability to participate in esterification and hydrolysis reactions. In biological systems, it can act as a phosphate donor or acceptor, influencing various metabolic pathways. The molecular targets and pathways involved include enzymes that catalyze phosphorylation and dephosphorylation reactions.
Comparaison Avec Des Composés Similaires
- Phosphoric acid, ethyl dipropyl ester
- Phosphoric acid, butyl dipropyl ester
- Phosphoric acid, pentyl diethyl ester
Comparison: Phosphoric acid, pentyl dipropyl ester is unique due to its specific alkyl groups, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
646450-38-6 |
|---|---|
Formule moléculaire |
C11H25O4P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
pentyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-4-7-8-11-15-16(12,13-9-5-2)14-10-6-3/h4-11H2,1-3H3 |
Clé InChI |
RCWUXPGHJCTUEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


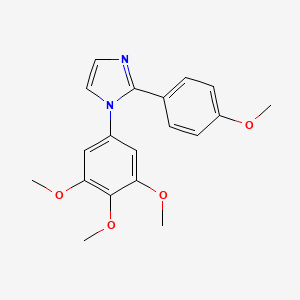
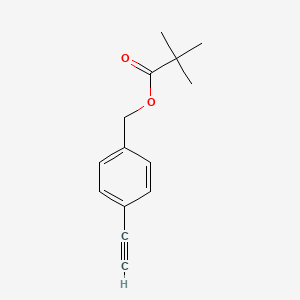
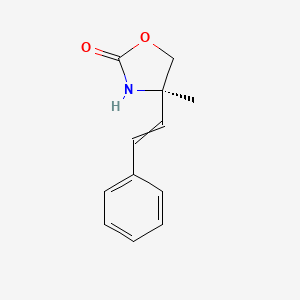
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

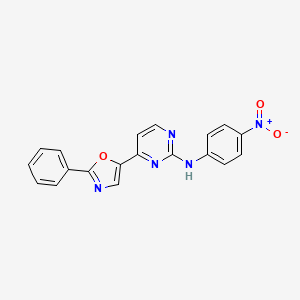
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
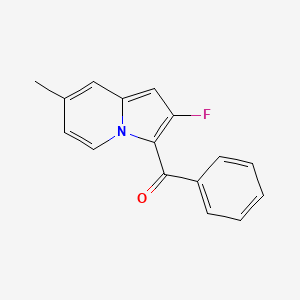
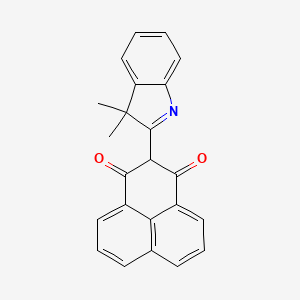
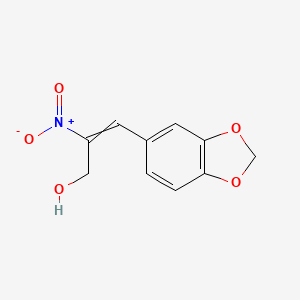
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
